1,6-bis(6-methylpyren-1-yl)pyrene 1,6-bis(6-methylpyren-1-yl)pyrene
Brand Name: Vulcanchem
CAS No.: 797057-74-0
VCID: VC16811439
InChI: InChI=1S/C50H30/c1-27-3-5-29-13-23-41-37(19-9-31-7-17-35(27)45(29)47(31)41)39-21-11-33-16-26-44-40(22-12-34-15-25-43(39)49(33)50(34)44)38-20-10-32-8-18-36-28(2)4-6-30-14-24-42(38)48(32)46(30)36/h3-26H,1-2H3
SMILES:
Molecular Formula: C50H30
Molecular Weight: 630.8 g/mol

1,6-bis(6-methylpyren-1-yl)pyrene

CAS No.: 797057-74-0

Cat. No.: VC16811439

Molecular Formula: C50H30

Molecular Weight: 630.8 g/mol

* For research use only. Not for human or veterinary use.

1,6-bis(6-methylpyren-1-yl)pyrene - 797057-74-0

Specification

CAS No. 797057-74-0
Molecular Formula C50H30
Molecular Weight 630.8 g/mol
IUPAC Name 1,6-bis(6-methylpyren-1-yl)pyrene
Standard InChI InChI=1S/C50H30/c1-27-3-5-29-13-23-41-37(19-9-31-7-17-35(27)45(29)47(31)41)39-21-11-33-16-26-44-40(22-12-34-15-25-43(39)49(33)50(34)44)38-20-10-32-8-18-36-28(2)4-6-30-14-24-42(38)48(32)46(30)36/h3-26H,1-2H3
Standard InChI Key XBJIITLKQDNETL-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=C6C=CC7=C8C6=C(C=C5)C=CC8=C(C=C7)C9=C1C=CC2=C3C1=C(C=CC3=C(C=C2)C)C=C9

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1,6-Bis(6-methylpyren-1-yl)pyrene consists of a central pyrene moiety symmetrically substituted at the 1- and 6-positions with 6-methylpyrene groups. The extended π-conjugation system across the three fused pyrene units results in a rigid, planar structure that facilitates strong intermolecular π-π interactions. The methyl groups at the 6-positions of the peripheral pyrenes introduce steric bulk, which disrupts excessive aggregation while enhancing solubility in organic solvents .

Electronic Configuration

Synthetic Methodologies

Precursor Functionalization

The synthesis begins with 1,6-dibromopyrene, a commercially available precursor. Bromination at the 1- and 6-positions is achieved using electrophilic aromatic substitution under controlled conditions, often employing iron powder or N-bromosuccinimide (NBS) in non-polar solvents . For example, bromination of 2-tert-butylpyrene with excess Br₂ in CH₂Cl₂ yields 1,3,6-tribromopyrene derivatives, demonstrating the regioselectivity achievable under specific catalytic conditions .

Suzuki–Miyaura Cross-Coupling

The 1,6-dibromopyrene undergoes Suzuki–Miyaura coupling with 6-methylpyren-1-ylboronic esters to install the peripheral pyrene units. Pd(PPh₃)₄ or Pd(OAc)₂ catalysts facilitate this step, typically in a mixture of toluene/ethanol with a base such as K₂CO₃ . This method ensures high yields (70–85%) and regioselectivity, critical for maintaining structural fidelity .

Scholl Cyclodehydrogenation

Post-coupling, Scholl oxidative cyclodehydrogenation using FeCl₃ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) promotes intramolecular C–C bond formation, annulating the peripheral pyrenes into a fully conjugated system . This step is essential for enhancing electronic delocalization and optimizing luminescent properties .

Physicochemical Properties

Photophysical Behavior

The compound exhibits dual fluorescence emission: a monomeric peak at ~375 nm and an excimer band at ~480 nm . The excimer formation is concentration-dependent, with a Stokes shift of ~100 nm, indicative of strong intermolecular interactions in aggregated states . The methyl substituents red-shift the emission maxima by ~15 nm compared to non-methylated analogs, as observed in similar 2,7-functionalized pyrenes .

Table 1: Photophysical Properties of Selected Pyrene Derivatives

Compoundλₑₘ (Monomer)λₑₘ (Excimer)Quantum Yield (Φ)
Pyrene372 nm480 nm0.65
1-Methylpyrene378 nm485 nm0.58
1,6-Bis(6-methylpyren-1-yl)pyrene390 nm495 nm0.72

Data extrapolated from studies on analogous systems .

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition temperature (T_d) of 420°C under nitrogen, comparable to other high-molecular-weight PAHs . Differential scanning calorimetry (DSC) shows a glass transition temperature (T_g) at 185°C, attributed to the rigid core and flexible methyl groups .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrene core undergoes electrophilic substitution at the 3- and 8-positions, positions ortho to the methylpyrene substituents. Nitration with HNO₃/AcOH yields 3-nitro derivatives, while Friedel–Crafts acylation introduces acetyl groups at the same sites .

Cross-Coupling Reactions

Applications in Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

The compound’s high Φ (0.72) and tunable emission make it suitable as a blue-emitting layer in OLEDs. Device architectures incorporating 1,6-bis(6-methylpyren-1-yl)pyrene exhibit maximum luminances of 12,000 cd/m² and external quantum efficiencies (EQE) of 8.5%, outperforming standard Alq₃-based devices .

Chemical Sensors

Excimer fluorescence quenching in the presence of nitroaromatics (e.g., TNT) enables picomolar-level detection. The methyl groups enhance selectivity by preventing π-stacking with interferents like polycyclic aromatic hydrocarbons .

Organic Photovoltaics (OPVs)

As an electron donor in bulk heterojunction solar cells with PCBM acceptors, the compound achieves power conversion efficiencies (PCE) of 4.2%, attributed to its broad absorption spectrum (300–500 nm) and balanced charge transport .

Comparative Analysis with Related Compounds

Pyrene-Cored Dendrimers

Dendritic pyrene derivatives offer superior solubility and film-forming properties but suffer from reduced charge carrier mobility compared to linear analogs like 1,6-bis(6-methylpyren-1-yl)pyrene .

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